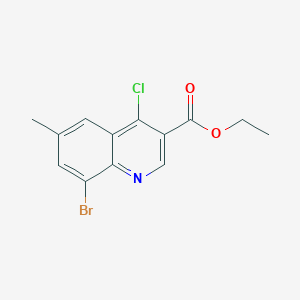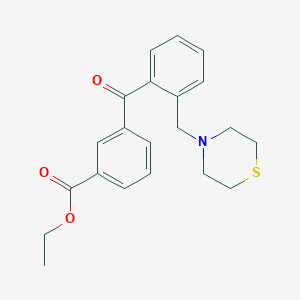
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate is a chemical compound with the molecular weight of 328.59 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder and should be stored at temperatures below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
Catalytic Efficiency in Synthesis : The compound has been utilized in catalytic processes to enhance the efficiency of synthesizing polyhydroquinoline derivatives. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate acts as a catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates, demonstrating clean, simple, and high-yield production over short reaction times (Khaligh, 2014).
Building Blocks for Cyclisation : Aryl radical building blocks, including related quinoline derivatives, have been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles, showcasing the versatility of quinoline derivatives in constructing complex molecular architectures (Allin et al., 2005).
Synthesis of Dihydropyridoquinoxaline Carboxylates : Ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have been synthesized through chemical reduction and site-selective nucleophilic addition, resulting in the formation of aryldiazinyl quinoxalines. This highlights the role of quinoline derivatives in synthesizing novel heterocyclic compounds (Zahra et al., 2007).
Advanced Material and Molecular Design
Mesomeric Betaines for Fluorescence : Quinolinium cations and carboxylate anions connected by thiophene-ethynyl spacers have been developed, showcasing cross-conjugated systems for fluorescence spectroscopic investigations. This application underlines the potential of quinoline derivatives in designing fluorescent materials (Smeyanov et al., 2017).
Antibacterial Activity : Quinoline-3-carboxylates, including derivatives of ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate, have been explored for their antibacterial properties against various bacterial strains, contributing to the search for new antibacterial agents (Krishnakumar et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)4-7(2)5-10(12)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVTVSDMJWECPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640927 | |
| Record name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
CAS RN |
1016828-40-2 | |
| Record name | Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)











